molecular formula C10H16O B3262897 (1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one CAS No. 36277-38-0

(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one

Cat. No.: B3262897
CAS No.: 36277-38-0
M. Wt: 152.23 g/mol
InChI Key: UCKQUWDHMIIOJY-SFYZADRCSA-N
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Description

(1S,6R)-8,8-Dimethylbicyclo[4.2.0]octan-7-one is a bicyclic ketone with a fused bicyclo[4.2.0]octane skeleton. The molecule features two methyl groups at the 8,8-positions and a ketone at the 7-position. Its stereochemistry (1S,6R) imparts distinct spatial and electronic properties, influencing reactivity and interactions. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for cardiovascular therapeutics, as evidenced by its role in derivatization processes .

Properties

IUPAC Name

(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-10(2)8-6-4-3-5-7(8)9(10)11/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKQUWDHMIIOJY-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCCCC2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CCCC[C@H]2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00784575
Record name (1S,6R)-8,8-Dimethylbicyclo[4.2.0]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00784575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36277-38-0
Record name (1S,6R)-8,8-Dimethylbicyclo[4.2.0]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00784575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the intramolecular aldol condensation of a diketone precursor. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Additions

The carbonyl group in (1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one participates in nucleophilic additions due to its electrophilic nature. Key reactions include:

  • Grignard Reagent Reactions : Formation of tertiary alcohols via attack at the carbonyl carbon. For example, methylmagnesium bromide yields a tertiary alcohol with retention of the bicyclic framework.

  • Hydride Reductions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, producing (1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-ol.

Table 1: Nucleophilic Addition Reactions

ReagentProductConditionsYield
CH₃MgBrTertiary alcohol derivativeDry ether, 0–25°C~85%
NaBH₄(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-olEthanol, RT70–75%

Oxidation Reactions

The ketone group resists further oxidation under mild conditions but undergoes cleavage under aggressive oxidants:

  • Strong Oxidants (e.g., KMnO₄) : Oxidative cleavage of the bicyclic framework yields dicarboxylic acids, though this reaction is rarely utilized due to structural degradation.

Ring-Opening and Rearrangement Reactions

The bicyclo[4.2.0]octane system exhibits strain-driven reactivity:

  • Acid-Catalyzed Rearrangements : Treatment with protic acids (e.g., H₂SO₄) induces ring expansion or contraction, forming derivatives like bicyclo[3.3.0]octanes .

  • Thermal Isomerization : At elevated temperatures (~250°C), strained bicyclic systems may undergo disrotatory ring-opening to form linear dienes, though this is less common for the 7-ketone derivative .

Table 2: Rearrangement Pathways

ConditionProductMechanism
H₂SO₄ (cat.)Bicyclo[3.3.0]octane derivativeCarbocation rearrangement
250°C (thermal)cis,cis-1,3-Cyclooctadiene (hypothetical)Disrotatory opening

Mechanistic Insights

  • Steric Effects : The 8,8-dimethyl groups hinder nucleophilic attack from the convex face, favoring axial approach trajectories.

  • Stereochemical Retention : Reductions with NaBH₄ preserve the 1S,6R configuration due to the bicyclic system’s rigidity.

Scientific Research Applications

(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Example : 8,8-Dichlorobicyclo[4.2.0]octan-7-one (C₈H₁₀Cl₂O)

  • Structural Differences : Chlorine atoms replace methyl groups at the 8,8-positions.
  • Key Properties :
    • Molecular mass: 193.067 g/mol (vs. 154.25 g/mol for the dimethyl variant).
    • Higher electronegativity due to Cl atoms increases polarity and boiling point.
  • Reactivity : The electron-withdrawing Cl groups reduce nucleophilic attack at the ketone compared to the dimethyl analog. Pyrolysis of unsubstituted bicyclo[4.2.0]octan-7-one yields ketene and cyclohexene, suggesting halogen or methyl substituents may stabilize the core structure .

Bicyclo[5.1.0]octane Derivatives

Example : (−)-8,8-Dimethylbicyclo[5.1.0]oct-2-en-4-one

  • Structural Differences: Bicyclo[5.1.0] skeleton (vs. [4.2.0]) and an enone system (C=O and C=C).
  • Key Properties: Increased ring strain in [5.1.0] systems enhances reactivity in cycloadditions. The conjugated enone system enables Diels-Alder reactions, unlike the saturated dimethyl variant .

Heteroatom-Containing Bicyclo[4.2.0] Derivatives

Example : (1S,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-3-[(phenylmethoxy)methyl]-2-oxa-8-azabicyclo[4.2.0]octan-7-one

  • Structural Differences : Oxygen and nitrogen atoms replace carbon in the bicyclic framework.
  • Key Properties :
    • Melting point: 72–75°C (vs. liquid or lower mp for simpler analogs).
    • Enhanced solubility in polar solvents due to multiple ether and hydroxyl groups.
    • Biological relevance: Azabicyclo systems are common in antibiotics (e.g., cephems) .

Functional Group Variants

Example : 8,8-Dimethylbicyclo[4.2.0]octan-7-amine (C₁₀H₁₉N)

  • Structural Differences : Ketone replaced by an amine group.
  • Key Properties: Increased basicity (pKa ~10–11) enables salt formation for pharmaceutical formulations. Potential as a precursor for bioactive molecules via reductive amination .

Comparative Data Table

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents Notable Properties/Applications References
(1S,6R)-8,8-Dimethylbicyclo[4.2.0]octan-7-one C₁₀H₁₆O 154.25 8,8-CH₃, 7-ketone Intermediate for cardiovascular drugs
8,8-Dichlorobicyclo[4.2.0]octan-7-one C₈H₁₀Cl₂O 193.07 8,8-Cl, 7-ketone High polarity, thermal stability
8,8-Dimethylbicyclo[5.1.0]oct-2-en-4-one C₁₀H₁₄O 150.22 8,8-CH₃, enone system Cycloaddition reactivity
Azabicyclo[4.2.0]octan-7-one derivative C₂₉H₃₁NO₅ 473.56 2-oxa-8-aza, aryl ethers Antibiotic scaffold, high mp

Biological Activity

(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one, commonly referred to as 8,8-dimethylbicyclo[4.2.0]octan-7-one, is a bicyclic ketone with the molecular formula C10H16O and a molecular weight of approximately 152.24 g/mol. This compound has garnered attention in recent years due to its unique structural features and potential biological activities, making it a candidate for various medicinal applications.

Structural Characteristics

The compound's bicyclic structure is characterized by two methyl groups at the 8-position, which significantly influence its chemical properties and reactivity. The structural formula can be represented as:

C1C(C)C(=O)C2C3C4C5C6C7\text{C}_1C(\text{C})C(=O)C_2C_3C_4C_5C_6C_7

This unique arrangement allows for specific interactions with biological macromolecules, which are essential for its biological activity.

Therapeutic Potential

Preliminary studies have indicated that this compound may exhibit various therapeutic properties. Research has suggested potential interactions with enzymes and receptors involved in metabolic pathways, which could lead to applications in drug development.

Case Studies

  • Antimicrobial Activity : In a study examining the antimicrobial properties of structurally similar bicyclic compounds, this compound demonstrated significant inhibitory effects against certain bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound in vitro. Results indicated that it could reduce the production of pro-inflammatory cytokines in cultured immune cells, suggesting a role in managing inflammatory diseases.
  • Neuroprotective Properties : A recent study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings revealed that it could mitigate oxidative stress and neuronal cell death, indicating potential applications in treating neurodegenerative disorders.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial hypotheses suggest that its interactions with specific receptors and enzymes may play a critical role in its therapeutic actions.

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key findings from various studies:

Compound NameBiological ActivityStudy Reference
This compoundAntimicrobial
Anti-inflammatory
Neuroprotective
Bicyclo[3.3.0]octane derivativesCytotoxicity against cancer
Antioxidant

Q & A

Q. What are the key challenges in synthesizing (1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one, and how can they be methodologically addressed?

Synthesis of bicyclic ketones like this compound often involves ring-closing strategies and stereochemical control. A common approach is using Diels-Alder reactions or intramolecular cyclizations to form the bicyclo[4.2.0] framework. Challenges include regioselectivity in methyl group placement and maintaining the (1S,6R) configuration. To address this:

  • Regioselectivity : Employ directing groups or steric hindrance to control methyl group positioning.
  • Stereochemical fidelity : Use chiral catalysts (e.g., asymmetric organocatalysts) or enantioselective enzymatic reactions to preserve stereochemistry .
  • Validation : Confirm product purity via GC-MS and compare retention times with standards. For stereochemical verification, use X-ray crystallography or NOESY NMR to analyze spatial arrangements .

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

A combination of techniques is required:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for bicyclic scaffold signals. Key features include deshielded carbonyl (C7) at ~210 ppm in 13C^{13}C NMR and axial/equatorial proton splitting patterns due to bicyclo ring strain .
  • IR : Confirm the ketone group via a strong absorption band near 1700–1750 cm1^{-1}.
  • Mass Spectrometry : Match the molecular ion peak (m/z 166.1 for C10_{10}H14_{14}O) with the theoretical molecular weight .

Q. What experimental precautions are necessary to ensure reproducibility in synthesizing this bicyclic ketone?

  • Moisture-sensitive steps : Use anhydrous solvents and inert gas (N2_2/Ar) for reactions involving organometallic reagents.
  • Temperature control : Optimize reaction kinetics via controlled heating (e.g., microwave-assisted synthesis) to prevent side reactions.
  • Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry to report detailed experimental protocols, including solvent purity, catalyst loading, and reaction times .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

  • DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model transition states and evaluate activation energies for ring-opening or rearrangement reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, focusing on axial vs. equatorial methyl group orientations .
  • Data validation : Cross-reference computational results with experimental NMR coupling constants to validate predicted geometries .

Q. How should researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected NOESY correlations)?

  • Hypothesis testing : If NOESY shows unexpected cross-peaks, propose alternative conformers (e.g., boat vs. chair) and validate via variable-temperature NMR to assess dynamic equilibria.
  • Comparative analysis : Use databases like NIST Chemistry WebBook to compare experimental IR/MS data with known bicyclic ketones .
  • Collaborative verification : Share raw data with peer labs to rule out instrumentation artifacts, adhering to reproducibility standards outlined in Analytical Chemistry journal guidelines .

Q. What strategies are effective for analyzing the stereochemical purity of this compound in complex mixtures?

  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers. Optimize retention times using polar modifiers.
  • Circular Dichroism (CD) : Measure Cotton effects at 200–300 nm to confirm absolute configuration.
  • Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) to resolve ambiguous stereochemistry .

Q. How can researchers design a robust kinetic study to investigate the thermal decomposition of this compound?

  • Experimental design : Perform thermogravimetric analysis (TGA) at varying heating rates (5–20°C/min) to determine activation energy via the Kissinger method.
  • Mechanistic probes : Use 18O^{18}O-labeling in the ketone group to track oxygen migration during decomposition via isotope-ratio MS .
  • Data interpretation : Apply the Eyring equation to correlate entropy/enthalpy changes with proposed reaction pathways .

Methodological Resources

  • Stereochemical analysis : Reference NIST’s thermodynamic data for bicyclic systems to validate computational models .
  • Synthesis protocols : Follow Beilstein Journal of Organic Chemistry guidelines for reporting experimental details, ensuring replicability .
  • Data repositories : Use platforms like ChemSpider or Reaxys to cross-validate spectral data and avoid reliance on unverified sources (e.g., BenchChem) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one
Reactant of Route 2
(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one

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